2-(3-Bromophenyl)-4'-cyanoacetophenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

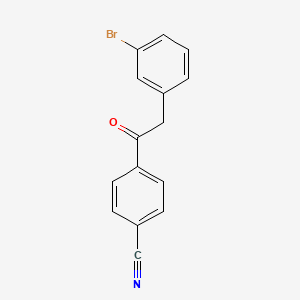

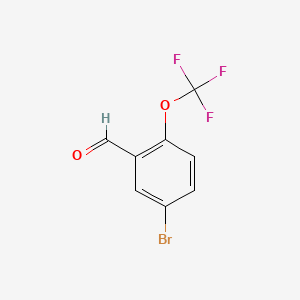

2-(3-Bromophenyl)-4'-cyanoacetophenone is a chemical compound with the molecular formula C11H7BrNO2. It is a colorless crystalline solid with a melting point of 89-90°C. This compound is used as an intermediate in the synthesis of pharmaceuticals, pesticides, and other organic compounds. Its properties make it a valuable tool for laboratory experiments and research.

Scientific Research Applications

Anticancer Activity

2-(3-Bromophenyl)-4’-cyanoacetophenone: and its derivatives have been studied for their potential anticancer properties. Research has shown that certain analogs exhibit significant activity against various cancer cell lines, including CNS cancer cells . The compound’s ability to inhibit cancer cell growth makes it a valuable subject for further medicinal chemistry research aimed at developing new anticancer drugs.

Organic Synthesis

This compound serves as a building block in organic synthesis, particularly in the construction of heterocyclic compounds. Its reactive cyano group can participate in Knoevenagel condensation and Michael addition reactions, allowing for the formation of new carbon-carbon bonds. This versatility is crucial for synthesizing complex organic molecules with potential pharmaceutical applications .

Medicinal Chemistry

In the realm of medicinal chemistry, 2-(3-Bromophenyl)-4’-cyanoacetophenone is a precursor in the synthesis of various bioactive molecules. It has been used to design molecules with β-ketoenol functionality, which are emerging as a new generation of inhibitors with promising therapeutic potential against diseases like cancer and HIV .

Drug Design

The compound plays a role in drug design, particularly as a lead compound for the development of kinase inhibitors. For instance, derivatives of 2-(3-Bromophenyl)-4’-cyanoacetophenone have been evaluated for their selectivity and apoptosis-inducing properties in the context of Aurora A kinase inhibition, which is a target for cancer therapy .

Material Science

In material science, derivatives of 2-(3-Bromophenyl)-4’-cyanoacetophenone are used in the synthesis of organic electroluminescent device materials. The compound’s structural framework is relevant for the preparation of materials with specific optoelectronic properties, which are essential for developing new types of displays and lighting technologies .

Analytical Chemistry

Lastly, in analytical chemistry, 2-(3-Bromophenyl)-4’-cyanoacetophenone and its derivatives can be used as reagents or standards in various analytical techniques. Their distinct spectral properties enable them to serve as reference compounds in NMR, HPLC, LC-MS, and UPLC, aiding in the identification and quantification of substances in complex mixtures .

Mechanism of Action

Target of Action

Compounds with similar structures have been known to interact with various proteins and enzymes in the body .

Mode of Action

It’s worth noting that similar compounds have been involved in suzuki–miyaura cross-coupling reactions . This reaction involves the formation of a carbon-carbon bond, which is a key step in many organic synthesis processes .

Biochemical Pathways

The suzuki–miyaura cross-coupling reaction, which this compound may participate in, is a crucial process in organic synthesis and can influence various biochemical pathways .

Pharmacokinetics

Similar compounds have been shown to be quickly absorbed into the blood circulatory system .

Result of Action

Similar compounds have been shown to have various biological activities, including anti-arrhythmic effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-(3-Bromophenyl)-4’-cyanoacetophenone. For instance, the compound’s stability and reactivity can be affected by temperature, pH, and the presence of other substances .

properties

IUPAC Name |

4-[2-(3-bromophenyl)acetyl]benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrNO/c16-14-3-1-2-12(8-14)9-15(18)13-6-4-11(10-17)5-7-13/h1-8H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVVXLXHELFIZSV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)CC(=O)C2=CC=C(C=C2)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70642310 |

Source

|

| Record name | 4-[(3-Bromophenyl)acetyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Bromophenyl)-4'-cyanoacetophenone | |

CAS RN |

898784-13-9 |

Source

|

| Record name | 4-[(3-Bromophenyl)acetyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Methyl-8-nitro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1293196.png)